molecular formula C16H19N3OS B7436350 N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide

N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide

Cat. No. B7436350
M. Wt: 301.4 g/mol
InChI Key: QRLPMXMTXUSEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide, also known as CT1, is a compound that has been extensively studied for its potential applications in scientific research. CT1 belongs to the class of thiadiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of a key enzyme called thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have a range of other biochemical and physiological effects. For example, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have anti-inflammatory activity, which could make it useful for treating inflammatory diseases such as arthritis. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to have antioxidant activity, which could make it useful for preventing oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is that it can be difficult to synthesize in large quantities, which could limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide. One area of interest is in the development of new cancer therapies based on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide or related compounds. Another area of interest is in the study of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide's anti-inflammatory and antioxidant activities, which could lead to the development of new treatments for a range of diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide involves several steps, including the reaction of 4-cyclohexylbenzyl chloride with thiosemicarbazide to form 4-cyclohexylbenzyl thiosemicarbazide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding 1,2,5-thiadiazole-3-carboxylic acid. Finally, the acid is converted to its corresponding amide by reaction with an appropriate amine, such as methylamine.

Scientific Research Applications

N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of application for N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is in the field of cancer research. Studies have shown that N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has potent anti-cancer activity, particularly against breast cancer cells. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to inhibit the growth of other types of cancer cells, including lung cancer and prostate cancer.

properties

IUPAC Name

N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(15-11-18-21-19-15)17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLPMXMTXUSEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CNC(=O)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide

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